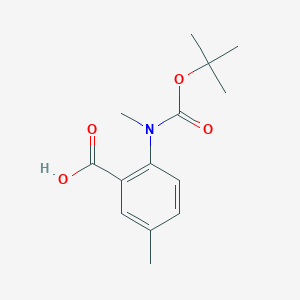

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid

Description

BenchChem offers high-quality 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9-6-7-11(10(8-9)12(16)17)15(5)13(18)19-14(2,3)4/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJWUGNLQCTKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654104 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-46-5 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid: An In-Depth Technical Guide

Introduction

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, a key building block in contemporary drug discovery and peptide synthesis, possesses a unique structural motif that imparts desirable pharmacokinetic properties to parent molecules. The presence of the N-methyl group can enhance metabolic stability and membrane permeability, while the tert-butoxycarbonyl (Boc) protecting group allows for strategic manipulation in complex synthetic routes.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this valuable compound, intended for researchers, medicinal chemists, and professionals in pharmaceutical development. The presented synthesis is predicated on a logical two-step sequence, prioritizing reaction selectivity and yield.

Strategic Overview: A Tale of Two Transformations

The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid from the readily available starting material, 2-amino-5-methylbenzoic acid, necessitates two critical transformations: N-methylation and the introduction of a Boc protecting group. The sequence of these operations is paramount to a successful and high-yielding synthesis.

Our strategic approach involves an initial Boc protection of the primary amine, followed by a selective N-methylation. This pathway is chosen for several key reasons:

-

Selectivity in N-Methylation: Direct methylation of 2-amino-5-methylbenzoic acid risks over-methylation, yielding the quaternary ammonium salt, and potential side reactions with the carboxylic acid moiety. In contrast, the Boc-protected amine presents a single, less reactive N-H bond, favoring mono-methylation.[3][4]

-

Activation for N-Methylation: The electron-withdrawing nature of the Boc group increases the acidity of the N-H proton, facilitating its deprotonation by a suitable base, a crucial step for subsequent methylation.

-

Robustness of the Boc Group: The Boc protecting group is stable under the basic conditions required for N-methylation, ensuring its integrity throughout the synthetic sequence.[5]

This strategic choice forms the foundation of the detailed protocols that follow.

Caption: Overall synthetic strategy for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.

Experimental Protocols

PART 1: Boc Protection of 2-Amino-5-methylbenzoic acid

This initial step shields the primary amine, setting the stage for a selective N-methylation. The use of di-tert-butyl dicarbonate (Boc anhydride) is a standard and efficient method for this transformation.[6]

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Amino-5-methylbenzoic acid | 2941-78-8 | C₈H₉NO₂ | 151.16 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylbenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Aqueous Base Addition: In a separate beaker, prepare a solution of sodium bicarbonate (2.0 eq.) in water and add it to the reaction mixture.

-

Boc Anhydride Addition: To the stirred biphasic mixture, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with 1 M HCl (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid can be purified by recrystallization or column chromatography on silica gel.

Caption: Workflow for the Boc protection of 2-amino-5-methylbenzoic acid.

PART 2: N-Methylation of 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid

This second and final step introduces the methyl group onto the nitrogen atom. The use of a strong base like sodium hydride is crucial for the deprotonation of the Boc-protected amine, which is then followed by nucleophilic attack on methyl iodide.[3][4]

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid | N/A | C₁₄H₁₉NO₄ | 265.31 |

| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | NaH | 24.00 |

| Methyl iodide (CH₃I) | 74-88-4 | CH₃I | 141.94 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (2.2 eq. of 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Methylation: After the gas evolution ceases, add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude 2-((tert-butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid can be purified by column chromatography on silica gel to yield the final product.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the methyl and Boc groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.[3]

-

Methyl Iodide (CH₃I): A toxic and volatile liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals. Work in a well-ventilated area.

Conclusion

The synthesis of 2-((tert-butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a critical process for the advancement of various research and development endeavors in the pharmaceutical and chemical industries. The two-step pathway detailed in this guide, commencing with Boc protection followed by N-methylation, represents a logical and efficient approach to obtaining this valuable compound. By adhering to the outlined protocols and safety precautions, researchers can reliably synthesize this key building block for their specific applications.

References

- Ambeed. (n.d.). 141871-02-5 | 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid.

- BenchChem. (2024). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.

- BenchChem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid | 141871-02-5.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- MDPI. (n.d.). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R).

- National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255.

- J&K Scientific. (n.d.). Boc-N-methyl-2-aminobenzoic acid | 141871-02-5.

- Lokey Lab Protocols - Wikidot. (2017, March 2). N-Methylation of Boc amino acids.

- PubMed. (2009, November 6). On the selective N-methylation of BOC-protected amino acids.

- ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.

- Royal Society of Chemistry. (n.d.). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays.

- Royal Society of Chemistry. (n.d.). Experimental Procedures.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010, April-June). ISSN: 0975-8585. Retrieved from Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- ResearchGate. (2025, August 6). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzoic acid 99 2941-78-8.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

- U.S. National Library of Medicine. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- WebBook, N. I. S. T. (n.d.). 2-Amino-5-methylbenzoic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N-methyl-5-methylanthranilic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-N-methyl-5-methylanthranilic acid, a specialized amino acid derivative of significant interest to researchers and professionals in drug development and peptide synthesis. Given the limited availability of direct experimental data for this specific compound, this guide emphasizes the fundamental principles and detailed experimental methodologies required for its thorough characterization. By understanding the "why" behind each experimental choice, researchers can ensure the generation of reliable and reproducible data, which is paramount for advancing scientific discovery.

Introduction to N-Boc-N-methyl-5-methylanthranilic Acid

N-Boc-N-methyl-5-methylanthranilic acid belongs to the class of N-protected amino acids, which are fundamental building blocks in the synthesis of peptides and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection of the amino functionality, making it a cornerstone of modern peptide chemistry. The N-methylation and the methyl substitution on the anthranilic acid backbone can significantly influence the conformational preferences, metabolic stability, and pharmacokinetic properties of peptides incorporating this moiety. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for its effective utilization in research and development.

Core Physicochemical Properties: Known and Projected

While comprehensive experimental data for N-Boc-N-methyl-5-methylanthranilic acid is not extensively published, we can summarize its known identifiers and project its likely properties based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Comment |

| CAS Number | 886362-46-5 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₄H₁₉NO₄ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 265.31 g/mol | Santa Cruz Biotechnology[1] |

| Physical State | Projected to be a solid at room temperature. | Based on related anthranilic acid derivatives. |

| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a distinct melting point. | For comparison, 5-methylanthranilic acid has a melting point of 175 °C (decomposes).[2] |

| Solubility | Projected to be soluble in a range of organic solvents (e.g., methanol, DMSO, ethyl acetate) and sparingly soluble in water. | The Boc group and methyl substitutions increase lipophilicity. |

| pKa | Not experimentally determined. Expected to have a pKa associated with the carboxylic acid group, influenced by the electronic effects of the substituents on the aromatic ring. |

Experimental Characterization: A Methodological Deep Dive

The following sections detail the experimental protocols and underlying scientific principles for determining the key physicochemical properties of N-Boc-N-methyl-5-methylanthranilic acid.

Determination of Melting Point

Causality of Experimental Choice: The melting point is a fundamental indicator of a compound's purity. A sharp melting point range suggests a high degree of purity, while a broad range often indicates the presence of impurities. For a crystalline solid, the energy required to overcome the crystal lattice forces is a distinct physical constant.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Profiling

Causality of Experimental Choice: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. It is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are key determinants. For N-Boc-N-methyl-5-methylanthranilic acid, the carboxylic acid group provides some polarity, while the Boc group and the aromatic ring contribute to its lipophilicity.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, buffered aqueous solutions at different pH values, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide).

-

Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Relationship for Solubility

Caption: Factors influencing the solubility of the target compound.

Determination of the Acid Dissociation Constant (pKa)

Causality of Experimental Choice: The pKa value dictates the ionization state of the carboxylic acid group at a given pH. This is crucial for understanding its behavior in biological systems, as the charge of a molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure sufficient solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Expected Spectral Features:

-

¹H NMR:

-

Singlets for the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

A singlet for the three protons of the N-methyl group.

-

A singlet for the three protons of the methyl group on the aromatic ring.

-

Signals in the aromatic region corresponding to the protons on the substituted benzene ring.

-

A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the quaternary carbon and the methyl carbons of the Boc group.

-

A signal for the N-methyl carbon.

-

A signal for the methyl carbon on the aromatic ring.

-

Signals for the carbons of the aromatic ring.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

A signal for the carbonyl carbon of the Boc group.

-

Infrared (IR) Spectroscopy

Causality of Experimental Choice: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

-

A strong absorption band around 1700-1750 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the Boc-carbamate.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Causality of Experimental Choice: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity.

Expected Observations:

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 264.1. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 266.1 or the sodium adduct [M+Na]⁺ at m/z 288.1 could be detected.

-

Fragmentation: Loss of the Boc group or the carboxylic acid group are common fragmentation pathways for similar molecules.

Conclusion

While a complete experimental profile of N-Boc-N-methyl-5-methylanthranilic acid is not yet publicly available, this guide provides a robust framework for its characterization. By employing the detailed methodologies outlined herein, researchers can confidently determine its key physicochemical properties. A thorough understanding of these properties is not merely an academic exercise; it is a fundamental necessity for the rational design and development of novel therapeutics and advanced materials. The principles and protocols described serve as a self-validating system to ensure the generation of high-quality, reliable data, empowering scientists to unlock the full potential of this versatile chemical building block.

References

-

ChemBK. 5-Methylanthranilic acid. [Link]

Sources

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid CAS number 141871-02-5

An In-Depth Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid

Executive Summary & Structural Clarification

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. This compound is a valuable synthetic building block, primarily utilized as a protected amino acid derivative in organic synthesis and medicinal chemistry. The presence of the tert-Butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the secondary amine, allowing for selective transformations at other positions of the molecule, particularly the carboxylic acid moiety.

It is critical to clarify a potential ambiguity for researchers. The provided CAS Number, 141871-02-5, corresponds to the parent structure, 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, which lacks the methyl group at the 5-position of the aromatic ring[1][2]. This guide will focus on the specifically named compound, 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid , leveraging established synthetic methodologies and spectroscopic principles for its characterization.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in a chemical system. The structure of the title compound features a benzoic acid scaffold substituted at the 2-position with a Boc-protected N-methylamino group and at the 5-position with a methyl group.

Caption: Chemical structure of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

|---|---|---|

| CAS Number | Not assigned; Parent (141871-02-5) | - |

| Molecular Formula | C₁₄H₁₉NO₄ | Calculated |

| Molecular Weight | 265.31 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | ~396.9 °C (Predicted) | Predicted |

| pKa | ~3.8 (Predicted) | Predicted |

| Storage | 2-8°C, dry, inert atmosphere |[3] |

Synthesis and Mechanistic Rationale

The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is not commonly detailed in literature. However, a logical and robust synthetic pathway can be designed starting from the commercially available precursor, 2-amino-5-methylbenzoic acid (CAS 2941-78-8)[4]. The strategy involves two key transformations: N-Boc protection followed by N-methylation.

Causality of Experimental Design:

-

Step 1: Boc Protection: The initial protection of the primary amine is crucial. Performing this step first prevents potential side reactions during subsequent steps, such as methylation of the carboxylic acid or over-methylation of the amine. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity under mild basic conditions and the benign nature of its byproducts (tert-butanol and CO₂), which simplifies purification[5].

-

Step 2: N-Methylation: The subsequent N-methylation of the Boc-protected amine requires a strong, non-nucleophilic base to deprotonate the carbamate nitrogen, forming a nucleophilic anion. Sodium hydride (NaH) is ideal for this purpose. Methyl iodide (MeI) or dimethyl sulfate then serves as the electrophilic methyl source to complete the C-N bond formation.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure based on established chemical transformations and should be adapted and optimized by a trained chemist. All work should be performed in a fume hood with appropriate personal protective equipment.

Part A: Synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and a saturated aqueous sodium bicarbonate solution[5].

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Part B: Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the product from Part A (1.0 eq) to anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Spectroscopic Characterization

Structural verification is paramount. The following spectroscopic data are predicted for the unambiguous identification of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. The principles for this interpretation are based on well-established spectroscopic techniques[6].

Table 2: Predicted Spectroscopic Data

| Technique | Data Point | Assignment |

|---|---|---|

| ¹H NMR | δ ~10-12 ppm (s, 1H) | Carboxylic acid proton (-COOH) |

| δ ~7.0-8.0 ppm (m, 3H) | Aromatic protons (Ar-H) | |

| δ ~3.2 ppm (s, 3H) | N-methyl protons (-N-CH₃) | |

| δ ~2.3 ppm (s, 3H) | Aromatic methyl protons (Ar-CH₃) | |

| δ ~1.4 ppm (s, 9H) | tert-butyl protons (-C(CH₃)₃) | |

| ¹³C NMR | δ ~170 ppm | Carboxylic acid carbonyl (C=O) |

| δ ~155 ppm | Boc carbonyl (C=O) | |

| δ ~120-145 ppm | Aromatic carbons | |

| δ ~81 ppm | Boc quaternary carbon (-C (CH₃)₃) | |

| δ ~35 ppm | N-methyl carbon (-N-C H₃) | |

| δ ~28 ppm | tert-butyl carbons (-C(C H₃)₃) | |

| δ ~21 ppm | Aromatic methyl carbon (Ar-C H₃) | |

| FTIR (cm⁻¹) | 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1710 | C=O stretch (Carboxylic Acid) | |

| ~1690 | C=O stretch (Boc carbamate) | |

| ~1600, ~1480 | C=C stretch (Aromatic) | |

| Mass Spec (EI) | m/z = 265 | [M]⁺ (Molecular Ion) |

| m/z = 209 | [M - C₄H₈]⁺ or [M - 56]⁺ | |

| m/z = 165 | [M - Boc]⁺ or [M - 100]⁺ |

| | m/z = 57 | [C₄H₉]⁺ (tert-butyl cation) |

Applications, Reactivity, and Deprotection

The primary utility of this molecule is as a protected building block. The Boc group masks the reactivity of the secondary amine, allowing the carboxylic acid to undergo a variety of transformations, such as:

-

Amide bond formation (coupling reactions)

-

Esterification

-

Reduction to an alcohol

Reactivity Insight: The Boc protecting group is prized for its stability to a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments. However, it is specifically designed to be labile under strongly acidic conditions.

This acid-lability is the key to its function. After the desired chemical modifications have been made at the carboxyl group, the Boc group can be efficiently removed to unmask the N-methylamino functionality for subsequent reactions.

Caption: Acid-catalyzed deprotection workflow.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Isolation: The resulting product is the TFA salt of the deprotected amine. It can be used as is or neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the free amine.

Safety, Handling, and Storage

As a laboratory chemical, 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid should be handled with care. While specific toxicity data is not available, data from analogous compounds provides guidance.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (gloves, safety glasses, lab coat)[7].

-

Fire Safety: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Hazardous decomposition products include carbon monoxide and nitrogen oxides[7].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration (2-8°C) is recommended[3][7].

References

- Vertex AI Search.

-

PubChem. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255. [Link]

-

Organic Syntheses. L-PHENYLALANINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-. [Link]

-

PubChem. 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid | C13H17NO4 | CID 2757235. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid | C13H17NO4 | CID 2757235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(TERT-BUTOXYCARBONYL-METHYL-AMINO)-BENZOIC ACID | 141871-02-5 [amp.chemicalbook.com]

- 4. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. combi-blocks.com [combi-blocks.com]

A Methodological Guide to Determining the Solubility of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic Acid in Organic Solvents

Executive Summary

In the landscape of drug discovery and chemical process development, understanding the physicochemical properties of novel chemical entities is paramount.[1][2] 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a bespoke building block, characteristic of molecules designed for complex synthetic pathways in medicinal chemistry. Its solubility profile across a range of organic solvents dictates its utility, governing everything from reaction kinetics and purification efficiency to the feasibility of formulation strategies.[3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. We will dissect the molecule's structural attributes, establish a theoretical basis for its solubility behavior, provide a robust, step-by-step experimental protocol for quantitative measurement, and discuss the practical application of the resulting data.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is a direct consequence of its distinct molecular architecture. The molecule is amphipathic, possessing both polar (hydrophilic) and non-polar (hydrophobic) regions that interact differently with various solvents.

-

Non-Polar Moieties : The toluene-like core (methylated benzene ring) and the bulky tert-butyl group of the Boc-protecting group are significant hydrophobic contributors. These regions favor interactions with non-polar solvents through van der Waals forces.

-

Polar Moieties : The molecule contains three key polar functional groups capable of hydrogen bonding and dipole-dipole interactions:

-

Carboxylic Acid (-COOH) : This is the most significant polar feature, capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at both oxygens). Its acidic nature also allows for deprotonation in basic media to form a highly polar carboxylate salt.[5]

-

Boc-Carbonyl Group (C=O) : The carbonyl oxygen of the tert-butoxycarbonyl protecting group acts as a strong hydrogen bond acceptor.

-

Tertiary Amine Nitrogen : While the nitrogen is part of an amide-like carbamate structure and sterically hindered, its lone pair contributes to the overall polarity of the molecule.

-

The interplay between the large hydrophobic surface area and these potent polar sites suggests a complex solubility profile, necessitating empirical determination for practical applications.

Caption: Molecular structure highlighting hydrophobic and hydrophilic regions.

Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" provides a predictive foundation for solubility.[6][7][8] Solutes dissolve best in solvents that have similar intermolecular forces.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The energetic penalty of disrupting the strong hydrogen bonds within the solute's crystal lattice is not compensated by the weak solute-solvent interactions. Prediction: Very low solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They can interact favorably with the carboxylic acid and Boc-carbonyl groups. Prediction: Moderate to good solubility, depending on the solvent's polarity and ability to accommodate the non-polar regions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors, allowing them to strongly solvate the carboxylic acid group.[5] However, their ability to dissolve the compound depends on the balance between solvating the polar groups and accommodating the large hydrophobic regions. Prediction: Good solubility in small alcohols like methanol and ethanol. Very low solubility in water due to the molecule's significant hydrophobic character.

-

Acid/Base Chemistry: The carboxylic acid group means that solubility will be dramatically enhanced in aqueous basic solutions (e.g., 5% NaHCO₃ or 5% NaOH) due to the formation of the highly polar and water-soluble carboxylate salt.[9] Conversely, the compound will be soluble in strong non-aqueous bases.

Gold-Standard Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain accurate and reproducible solubility data, the Saturation Shake-Flask Method is the industry-standard approach.[10] This method measures the thermodynamic or equilibrium solubility, which is defined as the maximum concentration of a compound in a solvent when the solid and solution phases are in equilibrium.[10][11]

Experimental Workflow

The protocol is a self-validating system designed to ensure equilibrium is reached and measurements are accurate.

Caption: Workflow for the Saturation Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 10-20 mg of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid into a 2 mL glass vial.

-

Add 1.0 mL of the desired organic solvent. This initial amount should be insufficient to fully dissolve the solid, ensuring an excess of the solid phase is present.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare samples for each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled chamber set to 25.0 ± 0.5 °C.

-

Agitate the samples for at least 24 hours. Causality: A prolonged equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium. For crystalline compounds with low dissolution rates, 48 or even 72 hours may be necessary. A preliminary time-point experiment (e.g., sampling at 12, 24, and 48 hours) is recommended to validate that the concentration has plateaued.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to create a compact pellet of the excess solid. Causality: Centrifugation is superior to simple filtration for small volumes, as it minimizes sample loss and the risk of filter clogging or adsorption.

-

-

Sampling and Dilution:

-

Carefully open the vial, ensuring no disturbance of the solid pellet.

-

Withdraw a known volume (e.g., 100 µL) from the clear supernatant.

-

Immediately dilute this aliquot into a known, larger volume (e.g., 10.0 mL) of a suitable diluent (typically the mobile phase used for analysis) to prevent precipitation. Record the dilution factor accurately.

-

-

Quantification by HPLC-UV:

-

Prepare a multi-point calibration curve (typically 5-6 points) of the compound using standards of known concentration.

-

Analyze the diluted sample via a validated HPLC-UV method. The method should demonstrate good peak shape and separation from any potential impurities.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.

-

Report the final solubility as an average of the triplicate measurements, including the standard deviation. The result should be expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Experimental Solubility Data Template

| Solvent | Solvent Class | Polarity Index | Measured Solubility at 25°C (mg/mL) |

| Hexane | Non-Polar | 0.1 | [Enter experimental data] |

| Toluene | Non-Polar | 2.4 | [Enter experimental data] |

| Dichloromethane | Polar Aprotic | 3.1 | [Enter experimental data] |

| Diethyl Ether | Polar Aprotic | 2.8 | [Enter experimental data] |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | [Enter experimental data] |

| Acetone | Polar Aprotic | 5.1 | [Enter experimental data] |

| Ethyl Acetate | Polar Aprotic | 4.4 | [Enter experimental data] |

| Acetonitrile | Polar Aprotic | 5.8 | [Enter experimental data] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | [Enter experimental data] |

| Methanol | Polar Protic | 5.1 | [Enter experimental data] |

| Ethanol | Polar Protic | 4.3 | [Enter experimental data] |

Interpreting the Results: By correlating the measured solubility with solvent class and polarity, researchers can gain deep insight into the molecular interactions driving dissolution. For instance, high solubility in DMF would highlight the importance of strong dipole-dipole interactions and the solvent's ability to act as an effective hydrogen bond acceptor for the carboxylic acid. Conversely, poor solubility in diethyl ether, despite its polarity, might suggest that steric hindrance around the ether's oxygen limits effective solvation of the solute's key functional groups.

Caption: Key intermolecular forces between the solute and different solvent classes.

Practical Applications in Drug Development

-

Process Chemistry: The solubility data is critical for selecting an appropriate reaction solvent, ensuring all reactants remain in a single phase for optimal reaction rates and yield. For a subsequent crystallization step, a solvent pair might be chosen: one solvent in which the compound is highly soluble (e.g., Methanol) and an anti-solvent in which it is poorly soluble (e.g., Hexane or Water).

-

Purification: Knowledge of solubility is the foundation of purification by recrystallization. The ideal solvent will dissolve the compound completely at an elevated temperature but show low solubility at room temperature or below, allowing for high recovery of pure crystals upon cooling.

-

Formulation Science: For preclinical studies, identifying a suitable solvent is the first step in creating a dosing solution for in vivo testing.[2][12] The data informs the selection of co-solvents or other solubilization techniques needed to achieve the target concentration for therapeutic efficacy.[2]

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- The Importance of Solubility for New Drug Molecules. (2020, May 11). Farmacia, 68(3).

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics.

- Polarity and Solubility of Organic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

- Solubility & Method for determination of solubility. (n.d.). Slideshare.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017, February). Dissolution Technologies.

- Do acids dissolve in organic solvents? If so, will the resulting solution have acidic properties? (2021, April 30). Quora.

- 4.4 Solubility. (2019, June 5). Chemistry LibreTexts.

- Annex 4: Guidance on equilibrium solubility studies for BCS classification. (n.d.). World Health Organization (WHO).

- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy.

- 2-Amino-5-methylbenzoic acid. (n.d.). PubChem.

- <1236> Solubility Measurements. (2016, September 30). USP-NF.

- 3.2 Solubility. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. books.rsc.org [books.rsc.org]

- 3. ucd.ie [ucd.ie]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. ascendiacdmo.com [ascendiacdmo.com]

crystal structure of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid for Pharmaceutical Applications

This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid. The elucidation of the three-dimensional atomic arrangement of this molecule is paramount for understanding its solid-state properties, which is a critical aspect of modern drug development.[1][2] By understanding the crystal structure, researchers can gain insights into factors like stability, solubility, and bioavailability, which are crucial for developing safe and effective pharmaceuticals.[2][3]

Introduction: The Significance of Crystal Structure in Drug Development

In the pharmaceutical industry, the active pharmaceutical ingredient (API) is most often formulated in a crystalline solid form. The specific arrangement of molecules in the crystal lattice, known as the crystal structure, dictates the macroscopic properties of the drug substance.[1] Different crystal forms of the same compound, called polymorphs, can exhibit distinct physicochemical properties. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a cornerstone of rational drug design and development.[2][4]

This guide will walk through the essential steps to determine the , a compound of interest in medicinal chemistry. We will cover the synthesis of the material, the critical process of growing high-quality single crystals, and the definitive analysis by single-crystal X-ray diffraction.

Synthesis and Purification of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid

The journey to a crystal structure begins with the synthesis of the pure compound. A plausible synthetic route starts from the commercially available 2-Amino-5-methylbenzoic acid.[5][6]

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthesis Protocol:

-

Protection of the Amino Group: To a solution of 2-Amino-5-methylbenzoic acid in a suitable solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate (Boc-anhydride) and a non-nucleophilic base like triethylamine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

N-Methylation: The resulting Boc-protected intermediate is then subjected to N-methylation. In a polar aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride is used to deprotonate the nitrogen, followed by the addition of methyl iodide.

-

Work-up and Purification: After the reaction, an aqueous work-up is performed to remove inorganic salts. The crude product is then purified, typically by column chromatography, to yield the final product with high purity, which is essential for successful crystallization.

The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[7] The goal is to obtain well-ordered, single crystals of an appropriate size (typically 0.1-0.3 mm).[8] This is achieved by slowly inducing the supersaturation of a solution of the pure compound.[9]

Common Crystallization Techniques for Small Organic Molecules

| Technique | Principle | Advantages | Considerations |

| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates.[10] | Simple to set up. | The rate of evaporation can be difficult to control. |

| Vapor Diffusion | An anti-solvent with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility.[10] | Excellent for small quantities of material; allows for fine control over the rate of crystallization. | Requires a binary solvent system where the compound is soluble in one and insoluble in the other. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent.[11] | Can produce high-quality crystals; useful for compounds that are sensitive to air. | The interface between the two liquids can be disturbed easily. |

| Cooling | The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution.[9] | Effective for compounds with a steep solubility curve with respect to temperature. | Requires precise temperature control. |

Experimental Protocol for Crystallization Screening:

A screening approach is often employed to find the optimal crystallization conditions. This involves setting up multiple small-scale crystallization experiments with different solvents and techniques.

-

Solvent Selection: Start by testing the solubility of the compound in a range of solvents with varying polarities.

-

Trial Set-up: Based on the solubility tests, set up crystallization trials using the techniques described above. For example, for vapor diffusion, place a small vial containing a concentrated solution of the compound inside a larger sealed jar containing an anti-solvent.

-

Observation: Monitor the trials over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[12] This technique provides detailed information about the three-dimensional arrangement of atoms within the crystal.[13][14]

SCXRD Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SCXRD:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[14]

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[13]

-

Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.[8]

-

Structure Refinement: The initial model of the structure is refined against the experimental data to improve the atomic positions and other parameters.

-

Validation: The final crystal structure is validated to ensure its quality and accuracy.

Hypothetical Crystal Structure Analysis and Its Implications

While the specific is not yet publicly available, we can anticipate the type of valuable information that would be obtained from a successful analysis.

Expected Crystallographic Data

| Parameter | Description | Significance |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Influences physical properties like mechanical strength. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | Determines the packing efficiency and chirality of the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal lattice. |

| Bond Lengths and Angles | The precise distances and angles between atoms in the molecule. | Confirms the molecular connectivity and conformation. |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking, and van der Waals forces between molecules. | Crucial for understanding the stability and dissolution properties of the crystal. |

Impact on Drug Development:

-

Polymorph Screening: The determined crystal structure serves as the reference for identifying and characterizing other polymorphic forms.[1]

-

Formulation Development: Knowledge of the crystal packing and intermolecular forces aids in designing stable formulations and predicting potential drug-excipient interactions.[2]

-

Intellectual Property: A novel and stable crystalline form of a drug can be patented, providing a competitive advantage.

Conclusion

The determination of the is a critical step in its potential development as a pharmaceutical agent. This guide has outlined a systematic approach, from synthesis and crystallization to the detailed analysis using single-crystal X-ray diffraction. The resulting structural information will provide invaluable insights into the solid-state properties of the molecule, ultimately guiding the development of a safe, stable, and effective drug product.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. omicsonline.org [omicsonline.org]

- 3. zienjournals.com [zienjournals.com]

- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. fiveable.me [fiveable.me]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of N-Boc-N-methyl-5-methylanthranilic Acid

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of N-Boc-N-methyl-5-methylanthranilic acid, a key intermediate in pharmaceutical synthesis. As the complexity of active pharmaceutical ingredients (APIs) and their synthetic routes increases, a thorough understanding of the physicochemical properties of such intermediates is paramount for process optimization, safety, and regulatory compliance. This document outlines the theoretical basis for the thermal degradation of N-Boc protected amines, details robust experimental protocols for characterization, and provides insights into the interpretation of analytical data. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical organic chemistry and pharmaceutical analysis.

Introduction: The Critical Role of Thermal Stability in Drug Development

N-Boc-N-methyl-5-methylanthranilic acid (MW: 265.30 g/mol , Formula: C₁₄H₁₉NO₄) is a bespoke building block in modern medicinal chemistry.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine is a common strategy to prevent unwanted side reactions during multi-step syntheses. However, the thermal lability of the Boc group, while advantageous for deprotection, presents a significant challenge during manufacturing and storage.[2]

Understanding the thermal stability of this intermediate is not merely an academic exercise; it has profound practical implications. Inadequate thermal stability can lead to:

-

Impurity Formation: Degradation products can compromise the purity of the final API, potentially introducing toxic components.

-

Yield Loss: Decomposition of the intermediate directly impacts the overall yield of the synthetic process.

-

Process Safety Risks: Uncontrolled thermal decomposition can be exothermic, posing a significant safety hazard in large-scale production.[3]

This guide will provide researchers, scientists, and drug development professionals with the necessary framework to rigorously assess the thermal stability and degradation profile of N-Boc-N-methyl-5-methylanthranilic acid and similarly structured molecules.

Theoretical Degradation Profile: Unraveling the Chemistry of Decomposition

The thermal degradation of N-Boc-N-methyl-5-methylanthranilic acid is anticipated to proceed through a primary pathway involving the cleavage of the Boc group, followed by potential secondary degradation of the resulting N-methyl-5-methylanthranilic acid at elevated temperatures.

Primary Degradation: The Thermolytic Elimination of the N-Boc Group

The N-Boc protecting group is known to be susceptible to thermal elimination. The generally accepted mechanism involves a concerted, six-membered ring transition state, leading to the formation of the deprotected amine, isobutylene, and carbon dioxide.[4] This process is a classic example of a pericyclic reaction.

Key Mechanistic Points:

-

No Catalyst Required: This decomposition can occur purely under thermal stress, without the need for acidic or basic catalysts.[4]

-

Gaseous Byproducts: The formation of isobutylene and carbon dioxide as gaseous byproducts is a key signature of this degradation pathway.

-

Temperature Dependence: The rate of this deprotection is highly dependent on temperature, with significant degradation often observed in the range of 100-200°C.[4]

The primary degradation products are therefore expected to be:

-

N-methyl-5-methylanthranilic acid: The desired deprotected intermediate.

-

Isobutylene: A flammable gas.

-

Carbon Dioxide: An inert gas.

Below is a diagram illustrating the proposed primary thermal degradation pathway.

Caption: Proposed primary thermal degradation pathway of N-Boc-N-methyl-5-methylanthranilic acid.

Secondary Degradation: The Fate of the Anthranilic Acid Core

At temperatures exceeding that required for Boc-deprotection, the resultant N-methyl-5-methylanthranilic acid may undergo further degradation. Anthranilic acid and its derivatives are known to be susceptible to decarboxylation at high temperatures.

Potential Secondary Degradation Pathways:

-

Decarboxylation: The carboxylic acid moiety can be lost as carbon dioxide, leading to the formation of N,4-dimethylaniline.

-

Oxidation: If the degradation is performed in the presence of oxygen, oxidative coupling and other complex reactions can occur, leading to a variety of colored impurities.

A thorough forced degradation study, as detailed in the subsequent sections, is essential to identify and characterize these potential secondary degradants.

Experimental Protocols for Thermal Stability Assessment

A multi-faceted experimental approach is necessary to fully characterize the thermal stability and degradation profile of N-Boc-N-methyl-5-methylanthranilic acid. The cornerstone of this assessment involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), complemented by forced degradation studies.

Thermogravimetric Analysis (TGA): Quantifying Thermal Events

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition and quantifying mass loss events.[1]

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of N-Boc-N-methyl-5-methylanthranilic acid into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset).

-

Calculate the percentage mass loss for each distinct degradation step.

-

Identify the temperature of maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG).

-

Data Presentation:

| Parameter | Expected Value (Inert Atmosphere) | Interpretation |

| Tonset | ~150 - 180 °C | Onset of Boc group removal. |

| Mass Loss (Step 1) | ~37.7% | Corresponds to the loss of isobutylene and CO₂. |

| Tpeak (Step 1) | ~180 - 200 °C | Temperature of maximum rate of deprotection. |

| Mass Loss (Step 2) | Variable | Further degradation of the anthranilic acid core. |

| Residue at 400°C | < 5% | Indication of near-complete decomposition. |

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify melting points, glass transitions, and the exothermic or endothermic nature of decomposition events.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of N-Boc-N-methyl-5-methylanthranilic acid into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Identify the melting point (Tm) as the peak of the endothermic event.

-

Determine the onset temperature of any exothermic or endothermic events following the melt.

-

Calculate the enthalpy (ΔH) associated with each thermal event.

-

Data Presentation:

| Parameter | Expected Observation | Interpretation |

| Melting Point (Tm) | Sharp endotherm | Crystalline nature of the material. |

| Post-Melt Event | Broad exotherm | Onset of thermal decomposition. |

| Enthalpy of Decomposition (ΔHdecomp) | Negative value | Exothermic nature of the decomposition process. |

Forced Thermal Degradation Study: Identifying the Degradation Products

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine handling and storage.[6]

Experimental Workflow:

The following diagram illustrates a typical workflow for a forced thermal degradation study.

Caption: Experimental workflow for a forced thermal degradation study.

Detailed Protocol:

-

Sample Preparation:

-

Solid State: Place a known amount of N-Boc-N-methyl-5-methylanthranilic acid in a sealed vial.

-

Solution: Prepare a solution of the compound in a relevant solvent (e.g., acetonitrile, methanol) at a known concentration.

-

-

Stress Conditions:

-

Place the samples in a calibrated oven at a temperature determined from the TGA data (e.g., 120°C, 150°C).

-

Maintain the stress for a defined period (e.g., 24, 48, 72 hours).

-

Include a control sample stored at ambient temperature.

-

-

Sample Analysis (HPLC-UV/DAD):

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Analyze the stressed and control samples.

-

Quantify the percentage of the parent compound remaining and the percentage of each degradation product formed.

-

-

Degradant Identification (LC-MS/MS):

-

Analyze the stressed samples using a high-resolution LC-MS/MS system.

-

Determine the accurate mass of the degradation products.

-

Use MS/MS fragmentation patterns to elucidate the structures of the degradants.

-

Conclusion and Recommendations

A comprehensive understanding of the thermal stability and degradation profile of N-Boc-N-methyl-5-methylanthranilic acid is crucial for its effective use in pharmaceutical development. The primary thermal degradation pathway involves the well-established thermolytic cleavage of the N-Boc group. However, the potential for secondary degradation of the anthranilic acid core at higher temperatures necessitates a thorough investigation.

Key Recommendations for Researchers:

-

Routine Thermal Analysis: Perform TGA and DSC analysis on all new batches of N-Boc-N-methyl-5-methylanthranilic acid to ensure consistent thermal behavior.

-

Proactive Forced Degradation: Conduct forced degradation studies early in the development process to identify potential impurities and inform process optimization.[6]

-

Stability-Indicating Methods: Develop and validate robust, stability-indicating analytical methods to accurately monitor the purity of the intermediate throughout its lifecycle.

-

Safe Handling and Storage: Based on the thermal stability data, establish appropriate storage and handling conditions to minimize degradation.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of their processes and final products.

References

-

Verma, A., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylanthranilic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylanthranilic acid. Retrieved from [Link]

-

MDPI. (2023, November 15). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]

-

Baertschi, S. W., et al. (2011). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. Retrieved from [Link]

-

Jain, R., & Gupta, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

American Chemical Society. (n.d.). Thermal Methods. ACS Green Chemistry Institute. Retrieved from [Link]

-

Kappe, C. O. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoic acid, 2-(methylamino)-, methyl ester [webbook.nist.gov]

- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid: Synthesis, Properties, and Applications

A Foreword for the Modern Researcher: The landscape of drug discovery and fine chemical synthesis is one of perpetual evolution. Within this dynamic environment, the utility of bespoke chemical entities—building blocks designed for specific molecular architectures—cannot be overstated. This guide focuses on such a compound: 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid . While a singular "discovery" narrative for this molecule is not prominently documented in scientific literature, its existence and value are rooted in the logical advancement of synthetic chemistry. This document, therefore, serves as a technical whitepaper, elucidating the scientific rationale for its synthesis, detailing robust experimental protocols, and exploring its applications for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, with the definitive CAS number 886362-46-5 , is a specialized derivative of anthranilic acid.[1] Its structure is characterized by three key functionalities: a benzoic acid moiety, a methyl group at the 5-position of the aromatic ring, and a nitrogen atom at the 2-position that is part of an N-methyl, N-Boc-protected amine. This trifecta of functional groups makes it a highly versatile building block in organic synthesis.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3] The presence of the N-methyl group introduces conformational rigidity and can modulate the biological activity of larger molecules into which this acid is incorporated. The benzoic acid functionality provides a handle for amide bond formation, a cornerstone of medicinal chemistry.

Table 1: Physicochemical Properties of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid

| Property | Value | Source |

| CAS Number | 886362-46-5 | [1] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.30 g/mol | [1] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |

A Plausible History: The Logic of Synthesis

The development of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid is not marked by a single serendipitous discovery but rather by the deliberate evolution of synthetic strategies. Its creation can be understood as a response to the need for specifically functionalized building blocks in areas like peptide and medicinal chemistry. The logical precursor to this compound is 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid), a commercially available starting material.[4]

The synthetic pathway to the target molecule involves two key transformations of 2-amino-5-methylbenzoic acid: N-methylation and N-Boc protection . The order of these steps can be varied, each with its own set of considerations regarding reaction conditions and potential side reactions.

Caption: Plausible synthetic routes to the target compound.

Detailed Synthetic Methodologies

The following protocols are representative methods for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, based on established chemical literature for similar transformations.

Pathway A: N-Boc Protection followed by N-Methylation

This is often the preferred route as the Boc group can influence the reactivity of the amine and prevent over-methylation.

Step 1: Synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylbenzoic acid

-

Principle: The primary amine of 2-amino-5-methylbenzoic acid nucleophilically attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is used to neutralize the resulting acidic proton and drive the reaction to completion.[2][3]

-

Protocol:

-

To a stirred solution of 2-amino-5-methylbenzoic acid (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, add a base such as sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.).

-

To this suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to a pH of 2-3, resulting in the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid.

-

Step 2: Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid

-

Principle: The N-H proton of the Boc-protected amine is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium amide. This nucleophilic nitrogen then displaces a halide from a methylating agent, such as methyl iodide (MeI).[5][6]

-

Protocol:

-